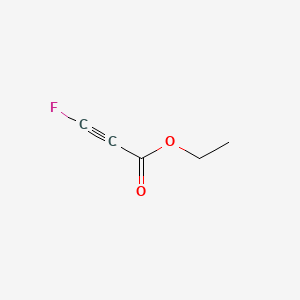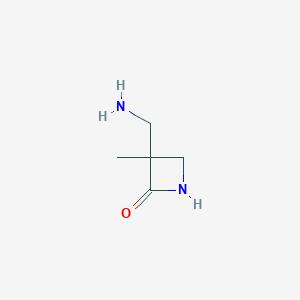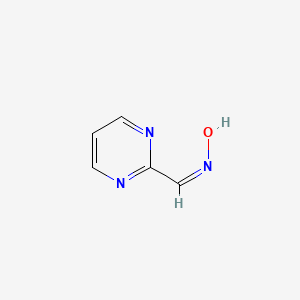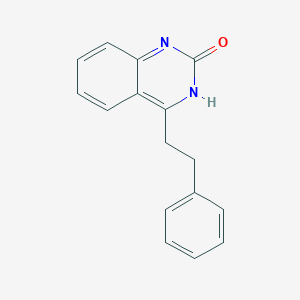
3-Amino-2,2-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Amino-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2,2-dimethylbutan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the reductive amination of 2,2-dimethylbutanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-nitro-2,2-dimethylbutan-1-ol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-Amino-2,2-dimethylbutanal or 3-Amino-2,2-dimethylbutanone.
Reduction: 3-Amino-2,2-dimethylbutane.
Substitution: 3-Amino-2,2-dimethylbutyl chloride or bromide.
Applications De Recherche Scientifique
3-Amino-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in enzyme studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular pathways and influence physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: Similar structure but with the amino group on a different carbon.
3-Amino-2,2-dimethylpropan-1-ol: Lacks one carbon in the backbone.
3-Amino-2-methylbutan-1-ol: Has one less methyl group.
Uniqueness
3-Amino-2,2-dimethylbutan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a primary amine and a primary alcohol on a branched butane backbone makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
51942-56-4 |
|---|---|
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
3-amino-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3 |
Clé InChI |
LPYUXUILCKAQSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















